molecular formula C12H20N4O2 B13187296 5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid

5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13187296
M. Wt: 252.31 g/mol
InChI Key: RMTMPLCGCZUAGV-UHFFFAOYSA-N
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Description

5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid (CAS: 2059938-51-9) is a heterocyclic compound featuring a pyrrolidine backbone substituted with a carboxylic acid group at position 2, a 1-methyl-1H-pyrazol-4-yl moiety at position 1, and an ethylamino-methyl side chain at position 3.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

5-(ethylaminomethyl)-1-(1-methylpyrazol-4-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H20N4O2/c1-3-13-6-9-4-5-11(12(17)18)16(9)10-7-14-15(2)8-10/h7-9,11,13H,3-6H2,1-2H3,(H,17,18)

InChI Key

RMTMPLCGCZUAGV-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCC(N1C2=CN(N=C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with ethylamine under controlled conditions to form the intermediate, which is then cyclized to form the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The target compound’s pyrrolidine core distinguishes it from related analogs. For example:

  • Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid) replace pyrrolidine with a fused pyrimidine-pyrazole system, enhancing aromaticity and planar geometry .
  • Triazolo[1,5-a]pyrimidine analogs (e.g., 5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid) introduce a triazole ring, which may improve metabolic stability but reduce conformational flexibility .
Table 1: Comparison of Core Scaffolds
Compound Core Structure Aromaticity Conformational Flexibility
Target compound Pyrrolidine Low High
Pyrazolo[1,5-a]pyrimidine derivative Fused pyrimidine-pyrazole High Low
Triazolo[1,5-a]pyrimidine analog Fused triazole-pyrimidine High Moderate

Substituent Analysis

Pyrazole vs. Pyrrole Substituents

The pyrazole ring in the target compound (1-methyl-1H-pyrazol-4-yl) contrasts with 5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid (CAS: 2059926-64-4), which substitutes pyrrolidine with a pyrrole ring.

Carboxylic Acid vs. Carbonitrile Functional Groups

Replacing the carboxylic acid with a carbonitrile group, as in 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile (CAS: 2090926-27-3), reduces polarity but increases lipophilicity. This substitution may improve membrane permeability but diminish water solubility .

Table 2: Functional Group Impact
Compound Functional Group Polarity Solubility (Predicted)
Target compound Carboxylic acid High Moderate
Imidazole-carbonitrile analog Carbonitrile Low Low

Biological Activity

5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a pyrrolidine ring substituted with an ethylamino group and a pyrazole moiety. Its molecular formula is C13H18N4O2C_{13}H_{18}N_{4}O_2 with a molecular weight of approximately 250.31 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, including those similar to this compound. Notably, compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget OrganismMIC (mg/mL)Reference
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.0048
Compound CBacillus mycoides0.0048
Compound DCandida albicans0.039

The Minimum Inhibitory Concentration (MIC) values indicate a strong potential for these compounds to inhibit microbial growth effectively.

The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with critical metabolic pathways. For instance, certain derivatives have been shown to inhibit enzymes involved in cell wall biosynthesis, leading to cell lysis.

Case Studies

A notable case study evaluated the efficacy of a related pyrrolidine derivative in a clinical setting. In vitro tests demonstrated that this derivative exhibited complete bactericidal activity against S. aureus within 8 hours at specific concentrations . This highlights the potential clinical applicability of compounds like this compound in treating bacterial infections.

Other Pharmacological Activities

Beyond antimicrobial properties, there is emerging evidence suggesting that derivatives of this compound may also possess anti-inflammatory and analgesic activities. Such effects are hypothesized to arise from modulation of inflammatory pathways and cytokine production.

Table 2: Summary of Pharmacological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of bacterial growth
AntifungalEffective against fungal strains
Anti-inflammatoryModulation of cytokine release

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